molecular formula C25H36Cl6O4 B14452885 Diisooctyl 1,4,5,6,7,7-hexachlorobicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate CAS No. 72275-99-1

Diisooctyl 1,4,5,6,7,7-hexachlorobicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate

Cat. No.: B14452885
CAS No.: 72275-99-1
M. Wt: 613.3 g/mol
InChI Key: PPPFEHOBEANLBD-UHFFFAOYSA-N
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Description

Diisooctyl 1,4,5,6,7,7-hexachlorobicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate is a chemical compound known for its unique structure and properties. It is a derivative of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, which is characterized by the presence of six chlorine atoms and two ester groups. This compound is used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisooctyl 1,4,5,6,7,7-hexachlorobicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate typically involves the esterification of 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid with isooctyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Diisooctyl 1,4,5,6,7,7-hexachlorobicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as less chlorinated esters, carboxylic acids, and substituted bicyclo[2.2.1]heptane derivatives .

Scientific Research Applications

Diisooctyl 1,4,5,6,7,7-hexachlorobicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diisooctyl 1,4,5,6,7,7-hexachlorobicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate involves its interaction with various molecular targets. The chlorine atoms and ester groups play a crucial role in its reactivity. The compound can interact with cellular membranes, leading to changes in membrane permeability and function. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diisooctyl 1,4,5,6,7,7-hexachlorobicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate is unique due to its specific ester groups, which provide enhanced stability and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

72275-99-1

Molecular Formula

C25H36Cl6O4

Molecular Weight

613.3 g/mol

IUPAC Name

bis(6-methylheptyl) 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

InChI

InChI=1S/C25H36Cl6O4/c1-15(2)11-7-5-9-13-34-21(32)17-18(22(33)35-14-10-6-8-12-16(3)4)24(29)20(27)19(26)23(17,28)25(24,30)31/h15-18H,5-14H2,1-4H3

InChI Key

PPPFEHOBEANLBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCCCCCC(C)C

Origin of Product

United States

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